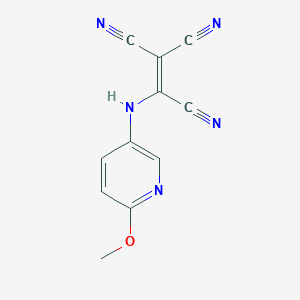
2-((6-Methoxy-3-pyridyl)amino)ethene-1,1,2-tricarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-((6-Methoxy-3-pyridyl)amino)ethene-1,1,2-tricarbonitrile” is an organic compound with the molecular formula C11H7N5O . It is available for purchase from various chemical suppliers .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 225.21 . Other physical and chemical properties like melting point, boiling point, and density can be found in chemical databases .Applications De Recherche Scientifique
Anticancer Research
The search for new anticancer drugs is a prominent area of scientific research. Compounds with specific functional groups similar to "2-((6-Methoxy-3-pyridyl)amino)ethene-1,1,2-tricarbonitrile" have been investigated for their tumor specificity and keratinocyte toxicity. For example, studies on various synthetic compounds have identified those with high tumor specificity and minimal toxicity towards normal cells, indicating the potential for developing new anticancer agents with reduced side effects (Sugita et al., 2017).
Environmental Chemistry
Research into the environmental fate of certain chemicals, including their degradation and interaction with wildlife, can provide insights into the ecological impact of synthetic compounds. For instance, alkylphenol ethoxylates (APEs) and their degradation products have been studied extensively for their endocrine-disrupting effects and persistence in the environment, highlighting the importance of understanding the environmental behaviors of synthetic compounds (Ying et al., 2002).
Corrosion Inhibition
Quinoline derivatives, which share structural similarities with the pyridyl group in "2-((6-Methoxy-3-pyridyl)amino)ethene-1,1,2-tricarbonitrile", have been extensively studied for their anticorrosive properties. These compounds are known to form stable chelating complexes with metallic surfaces, suggesting potential applications of similar compounds in protecting metals from corrosion (Verma et al., 2020).
Biomarker Research
The study of human urinary carcinogen metabolites provides valuable information about the exposure to and effects of various carcinogens, including those from tobacco. Research in this area helps in understanding the metabolic pathways of carcinogens and their potential risks to human health (Hecht, 2002).
Endocrine Disruption
Compounds like DDT and its derivatives have been studied for their endocrine-disrupting effects. Such research highlights the need to understand the biological activities of synthetic compounds and their metabolites, particularly their interactions with hormonal systems in humans and wildlife (Burgos-Aceves et al., 2021).
Propriétés
IUPAC Name |
2-[(6-methoxypyridin-3-yl)amino]ethene-1,1,2-tricarbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N5O/c1-17-11-3-2-9(7-15-11)16-10(6-14)8(4-12)5-13/h2-3,7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMZWJQXMNXKRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=C(C#N)C#N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-Methoxy-3-pyridyl)amino)ethene-1,1,2-tricarbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2566002.png)
![2-[[4-(4-Ethoxyphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2566005.png)


![3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}-1-azabicyclo[2.2.2]octane](/img/structure/B2566008.png)
![9-(3,5-dimethylphenyl)-1-methyl-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3-methylbenzamide](/img/structure/B2566012.png)

![4-cyclohexyl-N-[2-(3,4-diethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B2566014.png)

![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-chlorobenzyl)oxalamide](/img/structure/B2566021.png)
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2566022.png)

